Cas no 1207725-68-5 (2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester)

2-ピリジンカルボン酸、5-(4-モルホリニル)-、1,1-ジメチルエチルエステルは、有機合成中間体として重要な化合物です。ピリジン骨格にモルホリン基とtert-ブトキシカルボニル基が導入された構造を持ち、医薬品や機能性材料の合成において有用な前駆体となります。特に、モルホリン基の求核性とtert-ブトキシカルボニル基の保護基としての特性を併せ持ち、選択的反応が可能です。高い純度と安定性を特徴とし、複雑な分子構築における多段階合成に適しています。また、結晶性が良好なため精製が容易で、再現性の高い反応条件が確立可能です。

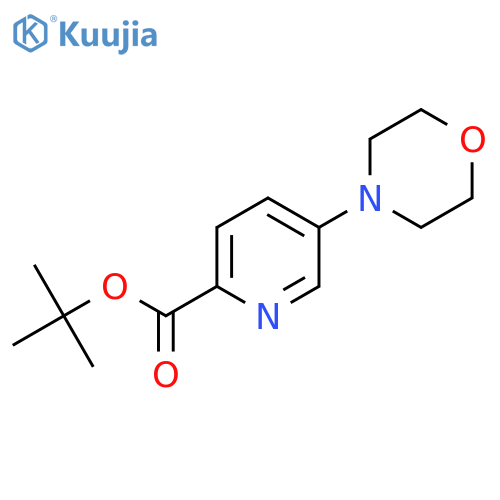

1207725-68-5 structure

商品名:2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester

CAS番号:1207725-68-5

MF:C14H20N2O3

メガワット:264.320203781128

MDL:MFCD31714337

CID:5177147

2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 5-morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester

- 2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester

-

- MDL: MFCD31714337

- インチ: 1S/C14H20N2O3/c1-14(2,3)19-13(17)12-5-4-11(10-15-12)16-6-8-18-9-7-16/h4-5,10H,6-9H2,1-3H3

- InChIKey: UXTSPPWMVLGRMH-UHFFFAOYSA-N

- ほほえんだ: O1CCN(C2C=NC(C(=O)OC(C)(C)C)=CC=2)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 308

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 51.7

2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB532772-1 g |

5-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester |

1207725-68-5 | 1g |

€750.40 | 2023-03-30 | ||

| abcr | AB532772-1g |

5-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester; . |

1207725-68-5 | 1g |

€750.40 | 2025-02-17 |

2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

1207725-68-5 (2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester) 関連製品

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1207725-68-5)2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester

清らかである:99%

はかる:1g

価格 ($):445.0